2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it plays a key role in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis
Benzimidazole has a bicyclic structure, formed by the fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Benzimidazole can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . It can act as a bidentate ligand, forming complexes with many transition metals .Physical and Chemical Properties Analysis
Benzimidazole is a high-melting solid that is easily purified and crystallized from polar solvents . It is commercially available and is used as a starting material in the synthesis of a wide range of compounds .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. They have been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-21-17-8-4-5-9-18(17)24(13)14-11-23(12-14)19-10-20-15-6-2-3-7-16(15)22-19/h2-10,14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYAQZZJRYMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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